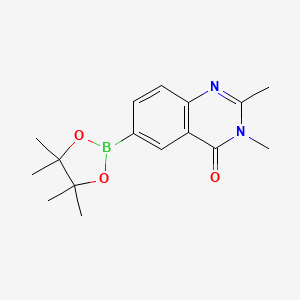

2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

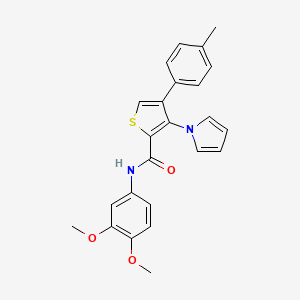

The compound 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one is not directly mentioned in the provided papers. However, the papers do discuss various quinazolinone derivatives, which are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antiviral activities against a range of viruses . Similarly, 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines have been synthesized and their molecular structure and reactivity have been studied . These studies indicate the versatility of quinazolinone derivatives in drug development.

Synthesis Analysis

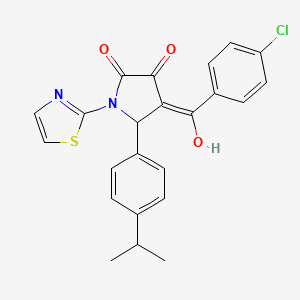

The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of microwave-assisted techniques for rapid synthesis. For example, novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized using a microwave technique and characterized by spectral analysis . The synthesis of 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives was performed by reacting 2-chloro-4,5-dihydroimidazole with corresponding 2-aminoacetophenones . These methods demonstrate the efficiency and versatility of synthetic approaches for quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is typically confirmed by spectral data such as IR, (1)H- and (13)C-NMR, and sometimes by X-ray crystallographic analysis. For instance, the structures of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives were confirmed by these methods . Such structural analyses are crucial for understanding the reactivity and potential biological activities of these compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For example, compound 2 from the synthesis of 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives underwent a 1,3-dipolar cycloaddition reaction with nitrones to give spiro-isoxazolidines . These reactions expand the chemical diversity of quinazolinone derivatives and their potential applications.

Physical and Chemical Properties Analysis

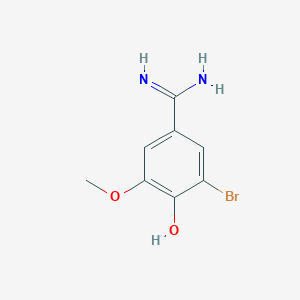

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antiviral and antineoplastic properties of these compounds have been studied, indicating their potential as therapeutic agents. For instance, certain synthesized quinazolinone derivatives showed inhibitory activity against influenza A virus and other viruses, with selectivity indices derived from cytotoxicity and virus-inhibitory concentration data . Another study focused on the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones . These properties are critical for the development of quinazolinone-based drugs.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : The compound has been utilized as a raw material in synthesis, with its structure confirmed by various spectroscopic methods including FT-IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations have also been employed to understand its molecular structure, showing consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).

Chemical Structure Analysis

- Molecular Conformation Studies : The compound has been a subject of interest in studies exploring molecular conformations, where its non-aromatic carbocyclic ring adopts different conformations. X-ray diffraction has been used extensively for these investigations, revealing complex structural interactions like hydrogen bonds and pi-stacking interactions (Cruz et al., 2006).

Application in Antimicrobial and Antineoplastic Research

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial activity. This includes the investigation of novel quinazolin-4(3H)-one derivatives synthesized for their antibacterial and antifungal properties (Öztürk, Okay, & Yıldırım, 2020).

- Antineoplastic Properties : The compound has been used in synthesizing derivatives with potential antitumor properties. Studies have evaluated these derivatives in models like ascites carcinoma, demonstrating their effectiveness against various cancers (Markosyan et al., 2019).

Advanced Analytical Techniques

- Spectroscopic and Crystallographic Studies : Advanced techniques such as FT-IR, NMR, MS spectroscopies, and single crystal X-ray diffraction have been used for characterizing the structure and properties of derivatives of this compound. These studies provide insights into the molecular structure and potential applications of these derivatives in various fields (Wu, Chen, Chen, & Zhou, 2021).

Mechanism of Action

Mode of Action

It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .

Biochemical Pathways

The compound may be involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it could be involved in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures.

Future Directions

The use of boronic acids and their derivatives in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is a well-established and active area of research . Future research may focus on developing new reactions involving these compounds, or improving the efficiency and selectivity of existing reactions.

properties

IUPAC Name |

2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O3/c1-10-18-13-8-7-11(9-12(13)14(20)19(10)6)17-21-15(2,3)16(4,5)22-17/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGPXRVSOBRZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)